molecular formula C8H9NO5S B3119647 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene CAS No. 252562-05-3

2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene

Cat. No.: B3119647
CAS No.: 252562-05-3
M. Wt: 231.23 g/mol
InChI Key: UZMMVNSSFZMATR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a methoxy group (OCH₃) at position 2, a methylsulfonyl group (SO₂CH₃) at position 4, and a nitro group (NO₂) at position 1.

Properties

IUPAC Name

2-methoxy-4-methylsulfonyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-8-5-6(15(2,12)13)3-4-7(8)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMMVNSSFZMATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene typically involves the nitration of 2-Methoxy-4-(methylsulfonyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-Methoxy-4-(methylsulfonyl)-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: this compound sulfone.

Scientific Research Applications

2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene, also known as C8H9NO5S, is a chemical compound with diverse applications, particularly in scientific research .

Synthesis and Production

  • 2-Nitro-4-methylsulfonyl benzoic acid preparation A method for preparing 2-nitro-4-methylsulfonyl benzoic acid involves using 2-nitro-4-methylsulfonyltoluenes as a raw material, a transition metal oxide as a catalyst, and sulfuric acid as a solvent. The reaction occurs under stirring with closed oxygen and slow addition of nitric acid at 130-170°C for 5-10 hours . The use of a closed reactor with a self-suction stirrer improves reaction yield and reduces waste .

Use as an Intermediate in Chemical Synthesis

  • Mesotrione synthesis 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), a compound that can be synthesized using this compound, is an important intermediate in the production of mesotrione, a selective herbicide often used in corn fields .
  • 2-Methoxymethyl-1,4-benzenediamine synthesis: this compound can be used in the synthesis of 2-methoxymethyl-1,4-benzenediamine, an intermediate useful in oxidative hair color .

Antibacterial and Antifungal Activity

  • Disc diffusion method: Derivatives of methyl sulfones, including compounds similar in structure to this compound, have been tested for antibacterial activity against E. coli, Bacillus cereus, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as antifungal activity against C. Albicans and A. niger . The disc diffusion method is used to determine the inhibitory effects of these compounds .

Other Methyl Sulfones

  • A study discusses the synthesis of novel methyl sulfones and their characterization using various spectroscopic techniques . Several methyl sulfones were synthesized and analyzed, including:
    • 1-((methylsulfonyl)methyl)-4-nitrobenzene
    • 2-methoxy-4-((methylsulfonyl)methyl)phenol
    • 1,2-dimethoxy-4-(1-(methylsulfonyl)propyl)benzene
    • (Z)-1,4-bis(methylsulfonyl)but-2-ene, (Z)-4-(methylsulfonyl)but-2-en-1-ol
    • (methylsulfonyl)diphenylmethane

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The compound’s structural analogs differ in substituent positions, functional groups, or electronic effects. Key comparisons include:

2-Methoxy-4-(methylsulfanyl)-1-nitrobenzene (CAS 860734-15-2)
  • Substituents: 2-OCH₃, 4-SCH₃, 1-NO₂.
  • Key Differences : The sulfanyl (SCH₃) group replaces the sulfonyl (SO₂CH₃), reducing electron-withdrawing effects and polarity.
  • Molecular Weight : 199.23 g/mol (vs. 231.23 g/mol for the sulfonyl analog) .
  • Reactivity : The sulfanyl group is more nucleophilic and less stable under oxidative conditions compared to sulfonyl.
1-Methylsulfonyl-4-nitrobenzene
  • Substituents: 1-SO₂CH₃, 4-NO₂.
  • Key Differences : Lacks the methoxy group, altering electronic distribution.
  • Crystal Structure : Forms centrosymmetric dimers via C–H···O hydrogen bonds .
  • Synthesis : Prepared via decarboxylation of (4-nitrophenylsulfonyl)acetic acid under oxidative conditions .
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3)
  • Substituents: 1-Cl, 2-SO₂CH₃, 4-NO₂.
  • Key Differences : Chlorine introduces steric hindrance and alters electrophilic substitution patterns compared to methoxy.
  • Applications : Chlorinated analogs are intermediates in pesticide synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Polarity Stability Key Interactions
2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene 231.23 High High (resists oxidation) Dipole-dipole, H-bonding
2-Methoxy-4-(methylsulfanyl)-1-nitrobenzene 199.23 Moderate Low (oxidizes readily) Van der Waals
1-Methylsulfonyl-4-nitrobenzene 201.19 High Moderate C–H···O hydrogen bonding

Biological Activity

2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene, a nitro-substituted aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

  • Molecular Formula: C₉H₉N₃O₄S
  • Molecular Weight: 229.25 g/mol
  • Structural Features: The compound features a methoxy group, a methylsulfonyl group, and a nitro group attached to a benzene ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it may interact with carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues .
  • Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells .

Anticancer Activity

Recent studies indicate that this compound demonstrates significant anticancer effects:

  • Cell Line Studies: In vitro tests on various cancer cell lines revealed that the compound inhibits cell proliferation. For example, it showed IC50 values in the low micromolar range against breast cancer cells .
  • Mechanism: The compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Cytokine Inhibition: It effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .
  • Experimental Models: In animal models of inflammation, treatment with the compound resulted in decreased edema and pain responses, suggesting its utility as a therapeutic agent for inflammatory diseases .

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value: 12 µM after 48 hours of treatment.
  • Mechanism: Induction of apoptosis was confirmed via flow cytometry analysis showing increased annexin V staining.

Study 2: Anti-inflammatory Action

In a model of acute inflammation induced by carrageenan, administration of the compound led to:

  • Reduction in Paw Edema: A significant decrease (45%) compared to control groups.
  • Histological Analysis: Tissue samples showed reduced infiltration of inflammatory cells.

Data Summary

Activity TypeEffectIC50 Value (µM)Reference
AnticancerCell proliferation inhibition12
Anti-inflammatoryReduction in paw edemaN/A
Cytokine ProductionDecreased TNF-alpha levelsN/A

Q & A

Basic Questions

Q. What spectroscopic techniques are essential for characterizing 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene, and how should they be applied?

  • Answer : Key techniques include:

  • NMR Spectroscopy : To resolve substituent effects (e.g., methoxy, methylsulfonyl, nitro groups). Use 2D NMR (COSY, HSQC) to address signal overlap caused by electron-withdrawing groups .
  • GC-MS : For fragmentation pattern analysis, particularly to identify decomposition products or intermediates (e.g., methoxy or nitro group cleavages) .
  • IR Spectroscopy : To confirm functional groups (e.g., sulfonyl S=O stretching at ~1300–1150 cm⁻¹ and nitro N=O at ~1520–1350 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in reactive or exothermic conditions?

  • Answer :

  • Use local exhaust ventilation and closed systems to avoid inhalation/contact .
  • For reactions involving heat, employ thermal monitoring (e.g., in situ IR or DSC) to detect exothermic events early.
  • Store in dry, airtight containers to prevent hydrolysis of the methylsulfonyl or nitro groups .

Advanced Research Questions

Q. How can conflicting crystallographic data between studies on this compound be resolved?

  • Answer :

  • Use SHELX software (e.g., SHELXL for refinement) to model disorder or twinning, which commonly arise from the compound’s rigid substituents .
  • Validate against high-resolution data (e.g., synchrotron sources) to reduce noise and improve electron density maps for sulfonyl/nitro groups .
  • Cross-check with DFT calculations to predict bond lengths/angles and compare with experimental results .

Q. What strategies optimize the synthesis yield of this compound under varying conditions?

  • Answer :

  • Stepwise Functionalization : Nitration prior to methylsulfonyl introduction minimizes side reactions (e.g., over-oxidation) .
  • Catalytic Optimization : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity during sulfonation or nitration .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to prevent hydrolysis .

Q. How do electron-withdrawing groups (methylsulfonyl and nitro) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer :

  • The nitro group meta-directs electrophilic attacks, while the methylsulfonyl group para-directs, creating competing regiochemical outcomes. Use computational tools (e.g., Fukui indices) to predict reactive sites .
  • Kinetic studies under controlled pH/temperature reveal preferential substitution at the methoxy position due to steric hindrance from sulfonyl/nitro groups .

Q. What methodologies assess purity in the presence of structurally similar byproducts (e.g., regioisomers)?

  • Answer :

  • HPLC with PDA Detection : Use C18 columns and gradient elution (water/acetonitrile) to separate isomers based on polarity differences from substituent positions .
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect crystalline impurities .
  • Mass Spectrometry Imaging (MSI) : Maps spatial distribution of impurities in bulk samples .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity (e.g., antimicrobial potency) be reconciled across studies?

  • Answer :

  • Purity Validation : Check for residual solvents or byproducts (e.g., unreacted nitro precursors) using GC-MS or elemental analysis .
  • Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line viability protocols, as sulfonyl/nitro groups may exhibit solvent-dependent activity .
  • Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., 4-(methylsulfonyl)-1-nitrobenzene derivatives) to isolate the methoxy group’s contribution .

Methodological Tables

Analytical Challenge Recommended Technique Key Parameters Reference
Signal overlap in ¹H NMR2D NMR (COSY/HSQC)600 MHz+, CDCl₃ solvent, 256 scans
Crystallographic disorderSHELXL refinement + DFTHigh-resolution data (d ≤ 0.8 Å), R1 < 5%
Byproduct separationHPLC-PDA (C18 column)Gradient: 30%→70% acetonitrile in 20 min

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene
Reactant of Route 2
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2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene

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